molecular formula C12H10FNO2 B11793688 Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11793688
M. Wt: 219.21 g/mol
InChI Key: JKQKWENQHUDLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. The presence of a fluorophenyl group in this compound adds unique properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrrole-2-carboxylic acid

    Reduction: Reduction of the ester group to an alcohol

    Substitution: Halogenation or nitration at the phenyl ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated pyrrole derivatives

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate is unique due to its specific structural features, such as the combination of a pyrrole ring with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Continued research on this compound may lead to new discoveries and applications, further enhancing its importance in various fields.

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-16-12(15)11-7-6-10(14-11)8-2-4-9(13)5-3-8/h2-7,14H,1H3

InChI Key

JKQKWENQHUDLIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N1)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.